![molecular formula C14H12FNO2 B5817720 4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)

4-[(2-fluorobenzyl)oxy]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

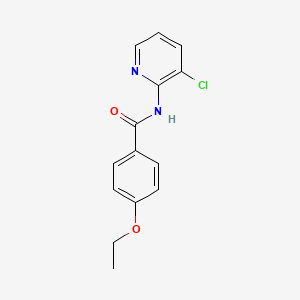

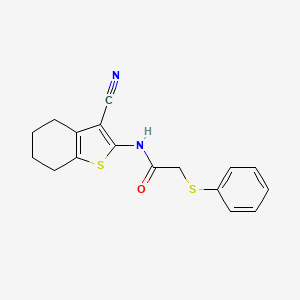

“4-[(2-fluorobenzyl)oxy]benzamide” is a chemical compound with the empirical formula C14H11FO3 . It has a molecular weight of 246.23 . It is a solid substance .

Synthesis Analysis

The synthesis of benzamides, which includes “4-[(2-fluorobenzyl)oxy]benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-[(2-fluorobenzyl)oxy]benzamide” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=CC=CC=C2F . This indicates the presence of a benzamide group attached to a fluorobenzyl group via an oxygen atom . Physical And Chemical Properties Analysis

“4-[(2-fluorobenzyl)oxy]benzamide” is a solid substance . Its molecular weight is 246.23 . The compound’s InChI key is PKWADBDVMROXJB-UHFFFAOYSA-N .科学研究应用

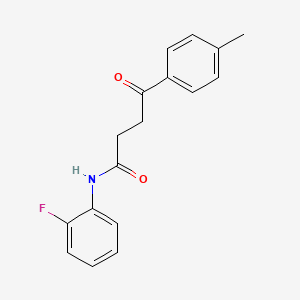

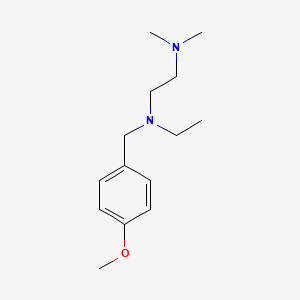

Inhibition of PARP10/ARTD10

OUL35 derivative 32 is a potent and selective inhibitor of mono-ADP-ribosyltransferase PARP10/ARTD10 . It has an IC50 of 230 nM and can rescue HeLa cells from ARTD10-induced cell death . This application is particularly relevant in the field of cancer research, where inhibition of PARP10/ARTD10 could potentially be used as a therapeutic strategy .

Structural Studies

The compound has been used in structural studies, specifically in the study of the PARP15 catalytic domain mutant (Y598L) in complex with OUL35 . This kind of application is crucial in understanding the molecular mechanisms of enzymes and can aid in the development of new drugs .

Leukemia Treatment

OUL35 derivative 32 has been identified as a potential therapeutic agent in the treatment of leukemia . It was found to alleviate myeloid hyperplasia induced by the E2A-PBX1 fusion protein in zebrafish and inhibit the growth and oncogenicity of human pre-B ALL cells with E2A-PBX1 .

Targeting TNF/IL-17/MAPK Signaling Pathway

The compound has been found to target the TNF/IL-17/MAPK signaling pathway . This pathway is involved in various cellular processes, including inflammation and cell growth, and its dysregulation is associated with several diseases, including cancer .

Drug Discovery

OUL35 derivative 32 is a valuable tool in drug discovery . Its unique structure and properties make it a useful starting point for the development of new drugs .

Antioxidant Activity

Benzamides, the class of compounds to which OUL35 derivative 32 belongs, have been found to exhibit antioxidant activity . This property could potentially be harnessed in the development of treatments for diseases associated with oxidative stress .

作用机制

Target of Action

The primary target of OUL35 derivative 32, also known as 4-[(2-fluorobenzyl)oxy]benzamide, is the enzyme ARTD10 (PARP-10) . ARTD10 is a mono-ADP-ribosyltransferase that carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .

Mode of Action

OUL35 derivative 32 acts as a potent and selective inhibitor of ARTD10 . It binds to endogenous ARTD10 in cells, inhibiting its activity . This compound has an IC50 value of 230 nM, indicating its high potency .

Biochemical Pathways

ARTD10 plays a role in various cellular signaling events and DNA repair processes . By inhibiting ARTD10, OUL35 derivative 32 can influence these pathways.

Result of Action

OUL35 derivative 32 has been shown to rescue HeLa cells from ARTD10-induced cell death . This suggests that the compound’s action results in a protective effect on cells under certain conditions. Additionally, it has been found to sensitize cells to DNA damage .

属性

IUPAC Name |

4-[(2-fluorophenyl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHAVVDXPGTLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)

![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)

![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)

![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)

![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)